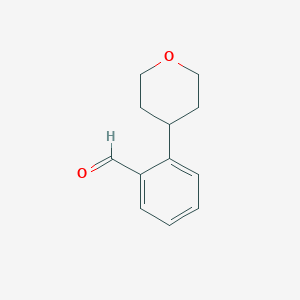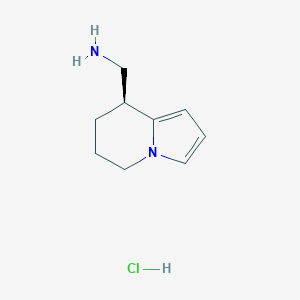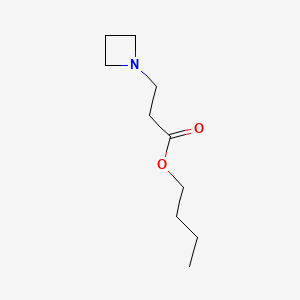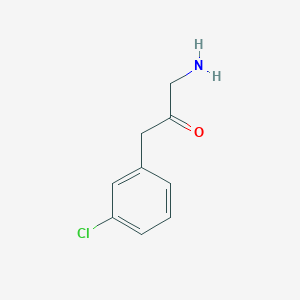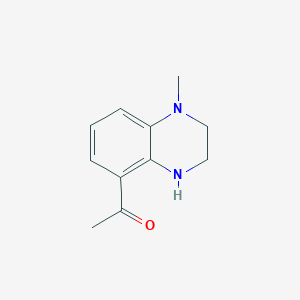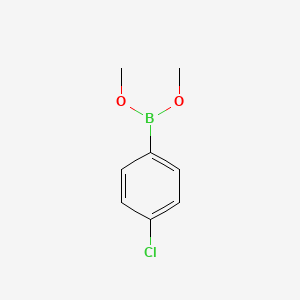
Dimethyl (4-chlorophenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-chlorophenyl)boronate is an organoboron compound with the molecular formula C8H10BClO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl (4-chlorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the boronate ester facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (4-chlorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to other boron-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products:
Oxidation: 4-chlorophenylboronic acid.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (4-chlorophenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and polymers, contributing to the development of new technologies.
Mecanismo De Acción
The mechanism by which dimethyl (4-chlorophenyl)boronate exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The boronate group acts as a nucleophile, transferring the phenyl group to the palladium center, which then couples with an electrophilic partner.
Comparación Con Compuestos Similares
Dimethyl (4-chlorophenyl)boronate can be compared with other boronic esters, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid is more prone to hydrolysis and less stable under certain conditions.
Pinacolborane: This compound is used in hydroboration reactions and has different reactivity compared to this compound.
Vinylboronic acid: Used in different types of coupling reactions, it offers unique reactivity patterns.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H10BClO2 |
|---|---|
Peso molecular |
184.43 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-dimethoxyborane |
InChI |
InChI=1S/C8H10BClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
Clave InChI |
UHQAGRIBOHPIGZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)Cl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


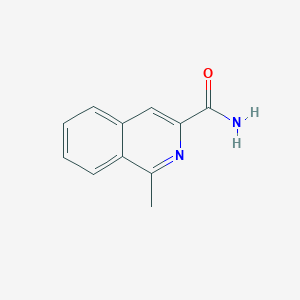
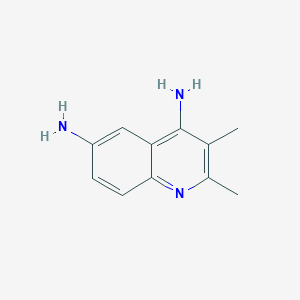
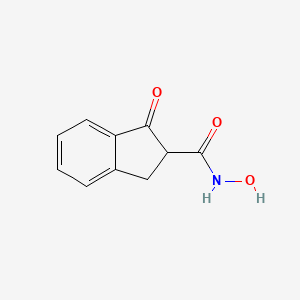

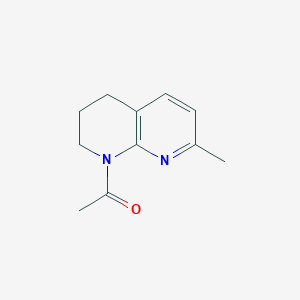
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
